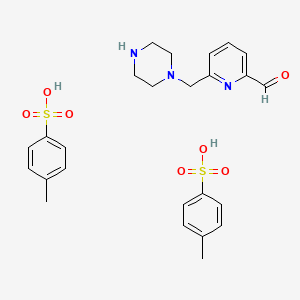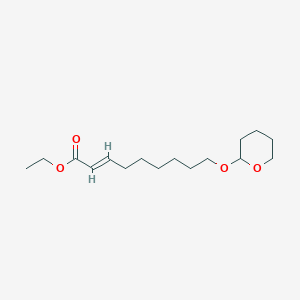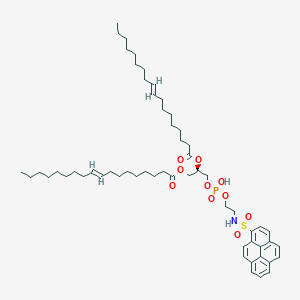
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is particularly valuable due to its fluorescent properties, which make it suitable for studying membrane dynamics and interactions. The pyrene label allows for the visualization and tracking of the compound within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled typically involves the conjugation of pyrene to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled can undergo several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, altering its fluorescent properties.
Reduction: Reduction reactions can modify the pyrene label, affecting its interaction with other molecules.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrene label are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene label can result in the formation of pyrene quinones, while reduction can yield pyrene alcohols.
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid-lipid and lipid-protein interactions in model membrane systems.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane dynamics.
Medicine: Utilized in drug delivery research to investigate the behavior of liposomal formulations.
Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mecanismo De Acción
The mechanism by which 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled exerts its effects is primarily through its incorporation into lipid bilayers. The pyrene label allows for the monitoring of membrane fluidity, phase transitions, and interactions with other biomolecules. The compound interacts with molecular targets such as membrane proteins and lipids, providing insights into membrane structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Another fluorescently labeled phospholipid used for similar applications but with different fluorescent properties.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, rhodamine-labeled: Utilized in fluorescence studies with distinct excitation and emission wavelengths compared to pyrene-labeled derivatives.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is unique due to its specific fluorescent characteristics, which include a distinct excitation and emission spectrum. This makes it particularly useful for studies requiring precise tracking and visualization of lipid dynamics in complex biological systems.
Propiedades
Fórmula molecular |
C57H86NO10PS |
|---|---|
Peso molecular |
1008.3 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H86NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(59)65-46-51(68-55(60)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(61,62)66-45-44-58-70(63,64)53-43-41-50-39-38-48-34-33-35-49-40-42-52(53)57(50)56(48)49/h17-20,33-35,38-43,51,58H,3-16,21-32,36-37,44-47H2,1-2H3,(H,61,62)/b19-17+,20-18+/t51-/m1/s1 |
Clave InChI |
VQMRCQVKHOAKOB-YQAYVEMKSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

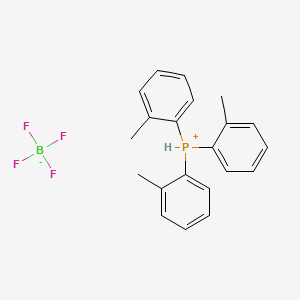

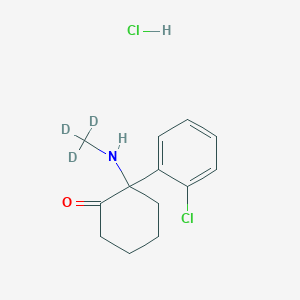
![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
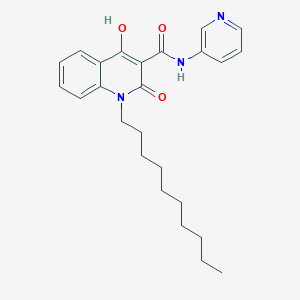
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)


